![molecular formula C16H20N2O B12528457 Hydrazine, 1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]- CAS No. 828911-93-9](/img/structure/B12528457.png)
Hydrazine, 1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrazine, 1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]- is a hydrazine derivative characterized by the presence of two aromatic rings, one substituted with dimethyl groups and the other with a methoxy group. Hydrazine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hydrazine derivatives typically involves the reaction of hydrazine with substituted aromatic aldehydes or ketones. For this specific compound, the synthesis might involve:
Condensation Reaction: Reacting 2,4-dimethylbenzaldehyde with 3-methoxybenzylhydrazine under acidic or basic conditions to form the desired hydrazine derivative.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-100°C.
Industrial Production Methods
Industrial production of hydrazine derivatives often involves large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for yield and purity. Catalysts and advanced purification techniques may be employed to enhance the efficiency of the process.
化学反应分析
Types of Reactions
Hydrazine derivatives can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding azo compounds.
Reduction: Reduction of nitro groups to amines using reducing agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
Azo Compounds: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted Aromatics: Formed through substitution reactions.
科学研究应用
Hydrazine derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Investigated for their potential as enzyme inhibitors or activators.
Medicine: Explored for their anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the production of polymers, dyes, and agrochemicals.
作用机制
The mechanism of action of hydrazine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The presence of aromatic rings and functional groups allows these compounds to bind to active sites, modulating biological pathways. For example, hydrazine derivatives may inhibit enzyme activity by forming stable complexes with the enzyme’s active site.
相似化合物的比较
Hydrazine, 1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]- can be compared with other hydrazine derivatives such as:
Phenylhydrazine: Known for its use in the synthesis of pharmaceuticals.
Benzylhydrazine: Utilized in the production of agrochemicals.
Dimethylhydrazine: Explored for its potential as a rocket propellant.
Conclusion
Hydrazine, 1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]- is a versatile compound with potential applications in various fields. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in scientific research and industrial processes.
属性
CAS 编号 |
828911-93-9 |
|---|---|
分子式 |
C16H20N2O |
分子量 |
256.34 g/mol |
IUPAC 名称 |
1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]hydrazine |
InChI |
InChI=1S/C16H20N2O/c1-12-7-8-16(13(2)9-12)18-17-11-14-5-4-6-15(10-14)19-3/h4-10,17-18H,11H2,1-3H3 |
InChI 键 |
PNNCITHNABWVDG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)NNCC2=CC(=CC=C2)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


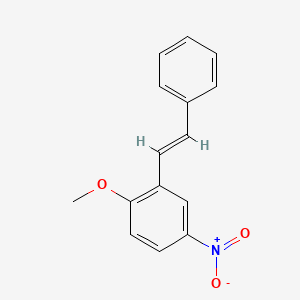
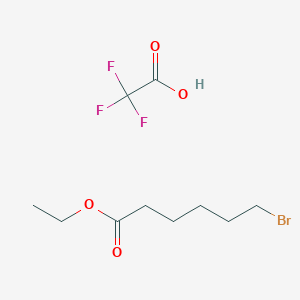
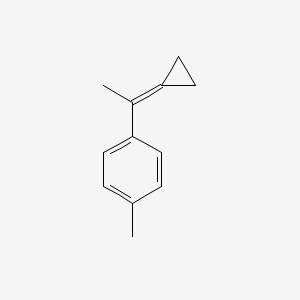
![[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane]](/img/structure/B12528411.png)
stannane](/img/structure/B12528426.png)
![4-bromo-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12528433.png)



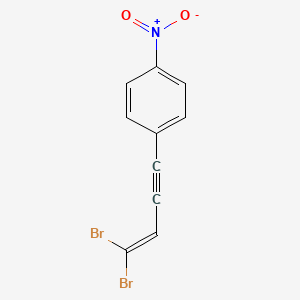

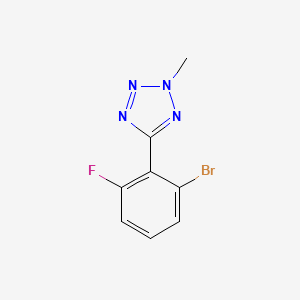
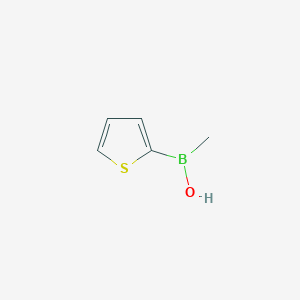
![4-[1-(4-Hydroxyphenyl)cyclohexyl]phenol;hydrate](/img/structure/B12528479.png)
